3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester

CAS No.: 66165-37-5

Cat. No.: VC3691704

Molecular Formula: C17H29O4P

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66165-37-5 |

|---|---|

| Molecular Formula | C17H29O4P |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | (3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinic acid |

| Standard InChI | InChI=1S/C17H29O4P/c1-8-21-22(19,20)11-12-9-13(16(2,3)4)15(18)14(10-12)17(5,6)7/h9-10,18H,8,11H2,1-7H3,(H,19,20) |

| Standard InChI Key | WBSRIXCTCFFHEF-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |

| Canonical SMILES | CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |

Introduction

Chemical Identity and Nomenclature

3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester is identified by the Chemical Abstracts Service (CAS) registry number 66165-37-5. The compound has several synonyms commonly used in scientific literature and commercial contexts, including Monoethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate and Ethyl Hydrogen 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate .

Additional systematic names based on chemical nomenclature include ethyl hydrogen [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate and Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester . These alternative names highlight different structural aspects of the molecule, particularly its phosphonate ester functionality and substituted phenolic structure.

Molecular Structure

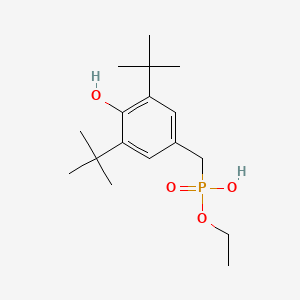

The compound has a molecular formula of C₁₇H₂₉O₄P with a molecular weight of 328.38 g/mol . Structurally, it consists of:

-

A benzene ring as the core structure

-

Two tert-butyl groups at positions 3 and 5 of the benzene ring

-

A hydroxyl group at position 4 of the benzene ring

-

A methylphosphonic acid monoethyl ester group attached to the benzene ring

The IUPAC name for this compound is (3,5-ditert-butyl-4-hydroxyphenyl)methyl-ethoxyphosphinic acid. Its structural composition can be represented through its SMILES notation: CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O.

Chemical and Physical Properties

The physical and chemical properties of 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester are crucial for understanding its behavior in various applications and reactions. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester

The presence of tert-butyl groups in the compound contributes to its steric properties and hydrophobicity, while the hydroxyl group at position 4 provides antioxidant capabilities typical of hindered phenols. The phosphonic acid monoethyl ester group gives the molecule unique chemical reactivity, particularly in terms of its ability to form salts and coordinate with metal ions.

Related Compounds and Derivatives

Several related compounds and derivatives of 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester have been documented, each with distinct properties and applications.

Calcium Salt Derivative

The calcium salt of 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic Acid Monoethyl Ester, known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate], has the CAS number 65140-91-2 and molecular formula C₁₇H₃₁CaO₄P . This derivative has a molecular weight of 370.48 g/mol and is commercially recognized under the name Antioxidant 1425 (IRGANOX 1425) .

The calcium salt exhibits properties distinct from the parent compound, as summarized in Table 2.

Table 2: Properties of Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]

| Property | Value | Source |

|---|---|---|

| Density | 1.21 g/cm³ at 20°C | |

| Water Solubility | 2.4 g/L at 20°C | |

| LogP | -0.1 at 23°C | |

| Molecular Weight | 370.48 g/mol |

The calcium salt derivative has documented use as an additive in polymer formulations, particularly for materials intended for food contact applications.

| Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |

|---|---|---|---|---|---|

| TCI Chemical | D2966 | Monoethyl 3,5-Di-tert-butyl-4-hydroxybenzylphosphonate >96.0%(HPLC)(T) | 1g | $196 | 2024-03-01 |

| AK Scientific | 5946AL | 3,5-Di-tert-butyl-4-hydroxybenzylphosphonic acid monoethyl ester | 1g | $375 | 2021-12-16 |

| Crysdot | CD61000430 | Ethyl hydrogen 3,5-di-tert-butyl-4-hydroxybenzylphosphonate 97% | 5g | $502 | 2021-12-16 |

The relatively high cost per gram suggests that this compound is primarily produced for specialized research and development applications rather than large-scale industrial processes. The pricing also reflects the complexity of its synthesis and purification processes.

Several global suppliers, including those from China, Japan, and the United States, offer this compound for research and industrial purposes . The availability from multiple sources indicates a stable, though specialized, market for this chemical.

Current Research and Future Perspectives

The presence of both phosphonate and hindered phenol functionalities in a single molecule provides opportunities for unique applications in materials science. The phosphonate group can interact with metal ions and oxide surfaces, while the hindered phenol provides antioxidant properties. This dual functionality could be exploited in the development of novel materials with enhanced stability and specialized surface properties.

Future research may focus on:

-

Exploring new applications in polymer stabilization

-

Investigating potential roles in metal coordination chemistry

-

Developing novel derivatives with enhanced properties for specific applications

-

Assessing environmental fate and toxicological profiles of the compound and its derivatives

The compound's structural similarity to established antioxidants suggests potential for further development in this direction, particularly for applications requiring thermal stability and resistance to oxidative degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume